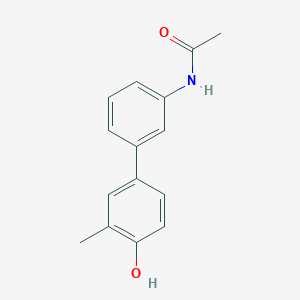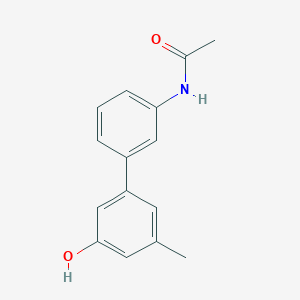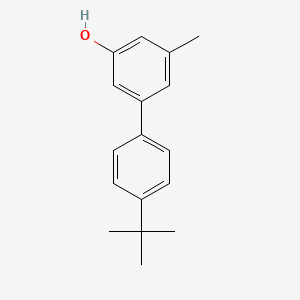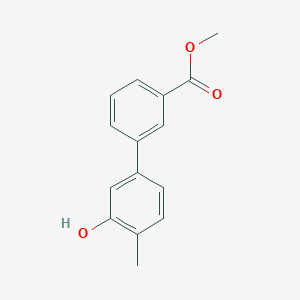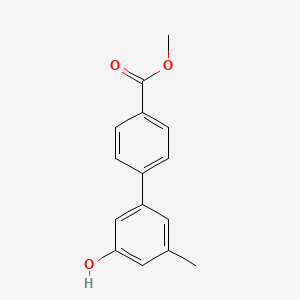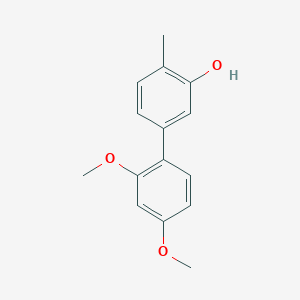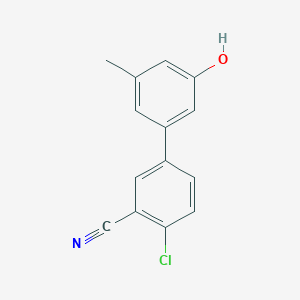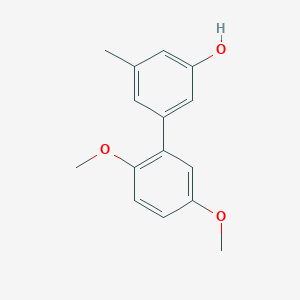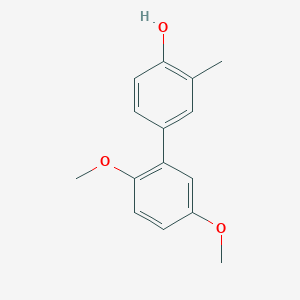
5-(4-Methoxycarbonylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxycarbonylphenyl)-2-methylphenol, 95% (also known as 5-MMP-95) is a synthetic phenolic compound used in a variety of scientific research applications. It is an important compound in the field of organic chemistry, due to its unique properties and reactivity. It has been used in a variety of applications, including as an antioxidant, a catalyst, and an inhibitor. 5-MMP-95 is a versatile compound that can be used in a variety of laboratory experiments, with a wide range of advantages and limitations.
Applications De Recherche Scientifique
5-MMP-95 has been used in a variety of scientific research applications. It has been used as an antioxidant, a catalyst, and an inhibitor. It has also been used in studies of enzyme kinetics, and in the synthesis of pharmaceuticals and other compounds. It has also been used in the preparation of polymers, as well as in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 5-MMP-95 is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, and as an inhibitor by blocking the active sites of enzymes. It is also believed to act as a catalyst by increasing the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMP-95 are not fully understood. However, it is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. It is also believed to have the potential to reduce cholesterol levels, and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-MMP-95 for laboratory experiments include its ease of synthesis, its low cost, and its versatility. It is also relatively stable in air and water, and can be stored for long periods of time. The main limitation of 5-MMP-95 for laboratory experiments is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for 5-MMP-95. These include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical industries. Additionally, further research into its mechanism of action could lead to the development of more effective inhibitors and catalysts. Finally, further research into its synthesis and reactivity could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
5-MMP-95 is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The reaction requires a strong base such as potassium t-butoxide, and a strong acid such as sulfuric acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at a temperature between 0 and 50 degrees Celsius.
Propriétés
IUPAC Name |
methyl 4-(3-hydroxy-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-4-13(9-14(10)16)11-5-7-12(8-6-11)15(17)18-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQMZVVJSJRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683897 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-47-7 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



